Cas no 583-47-1 (4-Benzyloxazolidine-2,5-dione)

4-Benzyloxazolidine-2,5-dione is a heterocyclic organic compound featuring a five-membered oxazolidine ring with a benzyl substituent at the 4-position and two carbonyl groups at the 2- and 5-positions. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, peptidomimetics, and chiral auxiliaries. Its rigid framework and functional groups enable selective modifications, facilitating the synthesis of complex molecules. The compound’s stability under various reaction conditions and its potential for asymmetric induction are notable advantages. Researchers value it for its role in constructing biologically active compounds and as a precursor in medicinal chemistry applications.
4-Benzyloxazolidine-2,5-dione structure
4-Benzyloxazolidine-2,5-dione structure
Product Name:4-Benzyloxazolidine-2,5-dione
CAS No:583-47-1
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD18375238
CID:375397
PubChem ID:68501
Update Time:2025-05-23

4-Benzyloxazolidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyloxazolidine-2,5-dione
    • 2,5-Oxazolidinedione,4-(phenylmethyl)-
    • 4-benzyl-1,3-oxazolidine-2,5-dione
    • DL-Phenylalanine N-carboxy anhydride
    • N-Carboxyl-DL-phenylalanine anhydride
    • NSC 36252
    • 4-Benzyl-2,5-oxazolidinedione
    • L-Phe-NCA
    • 2,5-Oxazolidinedione, 4-(phenylmethyl)-
    • NSC36252
    • (S)-(-)-4-Benzyloxazolidine-2,5-dione
    • DL-Phenylalanin-N-carboxyanhydrid
    • 6097AJ
    • KM0190
    • 4-(phenylmethyl)oxazolidine-2,5-dione
    • TRA0031221
    • FCH1119467
    • SY007695
    • SY2
    • 1892-35-9
    • DTXSID00940432
    • AS-31704
    • NSC-36252
    • SB45791
    • MFCD18375238
    • FT-0637145
    • MFCD03411307
    • JK8R9ZUK4S
    • SY225254
    • CS-0149701
    • SCHEMBL6471382
    • SY062318
    • 583-47-1
    • 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one
    • NS00042555
    • EINECS 209-503-1
    • 2,5-Oxazolidinedione, 4-benzyl-
    • 4-(Phenylmethyl)-2,5-oxazolidinedione
    • AMY20334
    • AKOS022183104
    • FT-0746694
    • MFCD03411306
    • 4-Benzyloxazolidine-2 pound not5-dione
    • DB-016739
    • DB-016839
    • GQBIVYSGPXCELZ-UHFFFAOYSA-N
    • DB-020461
    • (4S)-4-benzyloxazolidine-2,5-dione
    • MDL: MFCD18375238
    • Inchi: 1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)
    • InChI Key: GQBIVYSGPXCELZ-UHFFFAOYSA-N
    • SMILES: O1C(NC(C1=O)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 191.05800
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.299±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 128 °C (decomposition)
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • PSA: 55.40000
  • LogP: 1.19290

4-Benzyloxazolidine-2,5-dione Security Information

  • Storage Condition:(BD273107)

4-Benzyloxazolidine-2,5-dione Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Benzyloxazolidine-2,5-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D304061-1g
4-Benzyloxazolidine-2,5-dione
583-47-1 ≥95%
1g
¥514.90 2023-09-03
TRC
B593540-50mg
4-Benzyloxazolidine-2,5-dione
583-47-1
50mg
$ 59.00 2023-09-08
TRC
B593540-100mg
4-Benzyloxazolidine-2,5-dione
583-47-1
100mg
$ 75.00 2023-09-08
TRC
B593540-500mg
4-Benzyloxazolidine-2,5-dione
583-47-1
500mg
$ 155.00 2023-09-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD273107-100mg
4-Benzyloxazolidine-2,5-dione
583-47-1 95%
100mg
¥34.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD273107-250mg
4-Benzyloxazolidine-2,5-dione
583-47-1 95%
250mg
¥80.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD273107-1g
4-Benzyloxazolidine-2,5-dione
583-47-1 95%
1g
¥245.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD273107-5g
4-Benzyloxazolidine-2,5-dione
583-47-1 95%
5g
¥1166.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD273107-10g
4-Benzyloxazolidine-2,5-dione
583-47-1 95%
10g
¥1954.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD273107-25g
4-Benzyloxazolidine-2,5-dione
583-47-1 95%
25g
¥4883.0 2024-04-18

4-Benzyloxazolidine-2,5-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:583-47-1)4-Benzyloxazolidine-2,5-dione
Order Number:A869468
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:17
Price ($):237.0/569.0
Email:sales@amadischem.com

Additional information on 4-Benzyloxazolidine-2,5-dione

Chemical Profile of 4-Benzyloxazolidine-2,5-dione (CAS No. 583-47-1)

4-Benzyloxazolidine-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 583-47-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms. The presence of a benzyl group at the 4-position enhances its reactivity and utility in various synthetic applications.

The structure of 4-benzyloxazolidine-2,5-dione consists of a central oxazolidinone core with carbonyl groups at the 2- and 5-positions. This unique arrangement makes it a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The benzyl substituent not only improves the solubility of the compound in organic solvents but also serves as a handle for further functionalization through various chemical transformations.

In recent years, 4-benzyloxazolidine-2,5-dione has been explored for its potential applications in drug discovery and development. Its ability to act as a precursor for biologically active molecules has made it a valuable tool in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop libraries of compounds with diverse pharmacological profiles.

One of the most notable applications of 4-benzyloxazolidine-2,5-dione is in the synthesis of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. The oxazolidinone scaffold is known to exhibit inhibitory activity against several proteases by mimicking natural substrates or transitioning states. The benzyl group enhances binding affinity and selectivity, making it an ideal candidate for structure-based drug design.

Recent studies have highlighted the role of 4-benzyloxazolidine-2,5-dione in developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases. By incorporating the oxazolidinone moiety into kinase inhibitors, researchers have been able to develop more potent and selective therapeutic agents. The benzyl group provides additional interactions with the target protein, improving drug efficacy.

The compound's utility extends beyond pharmaceutical applications. In organic synthesis, 4-benzyloxazolidine-2,5-dione serves as a building block for constructing more complex heterocyclic systems. Its reactivity allows for facile introduction of various functional groups, enabling chemists to design molecules with tailored properties. This flexibility has made it a staple in synthetic chemistry labs worldwide.

Advances in computational chemistry have further enhanced the understanding of 4-benzyloxazolidine-2,5-dione's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights have guided the development of more effective synthetic strategies and improved drug candidates.

The synthesis of 4-benzyloxazolidine-2,5-dione itself is an area of active research. While traditional methods involve multi-step processes, recent innovations have led to more efficient synthetic routes. These advancements have not only improved yield but also reduced costs, making the compound more accessible for industrial applications.

In conclusion,4-benzyloxazolidine-2,5-dione (CAS No. 583-47-1) is a multifaceted compound with significant potential in pharmaceuticals and organic synthesis. Its unique structure and reactivity make it an invaluable tool for researchers developing new drugs and materials. As our understanding of its properties continues to grow,4-benzyloxazolidine-2,5-dione will undoubtedly play an even greater role in advancing scientific discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:583-47-1)4-Benzyloxazolidine-2,5-dione
A869468
Purity:99%/99%
Quantity:10g/25g
Price ($):237.0/569.0
Email